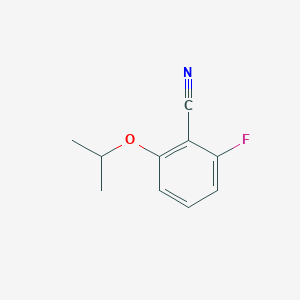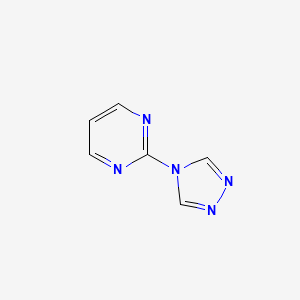
2-(4H-1,2,4-Triazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4H-1,2,4-Triazol-4-yl)pyrimidine is a heterocyclic compound that consists of a pyrimidine ring fused with a triazole ring. This compound is known for its planar structure, with the triazole and pyrimidine rings forming a dihedral angle of approximately 2.9 degrees
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with a pyrimidine derivative under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4H-1,2,4-Triazol-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole-pyrimidine compounds.
Aplicaciones Científicas De Investigación
2-(4H-1,2,4-Triazol-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis, as well as the modulation of the NF-kB inflammatory pathway . The compound’s ability to form hydrogen bonds and interact with active residues of proteins like ATF4 and NF-kB plays a crucial role in its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Pyrimidine: The parent compound of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, known for its role in nucleic acids.
Triazole-Pyrimidine Hybrids: Compounds that combine the structural features of triazole and pyrimidine, often exhibiting enhanced biological activities.
Uniqueness
This compound stands out due to its unique combination of triazole and pyrimidine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H5N5 |
|---|---|
Peso molecular |
147.14 g/mol |
Nombre IUPAC |
2-(1,2,4-triazol-4-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)11-4-9-10-5-11/h1-5H |
Clave InChI |
GXVKPFXICIMNEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


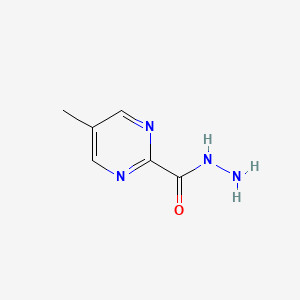
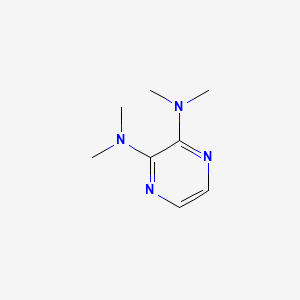
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
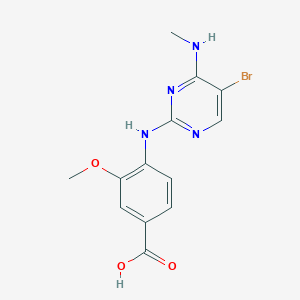
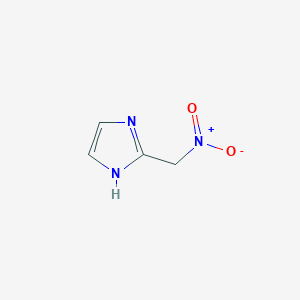
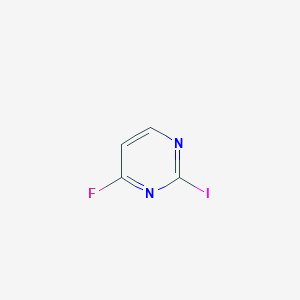
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
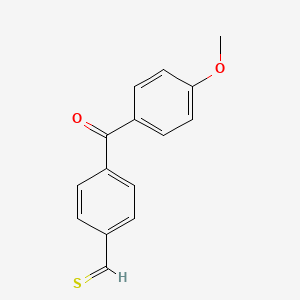
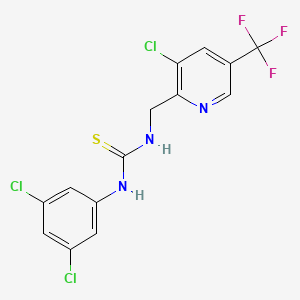
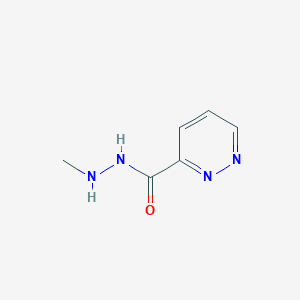
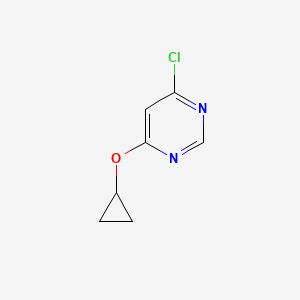
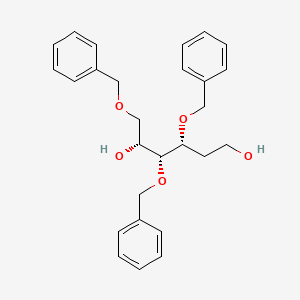
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
